molecular formula C30H48NOPS B13642226 (R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13642226
M. Wt: 501.7 g/mol
InChI Key: NQOLNASFPVBKIK-KAWNSFPOSA-N
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Description

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of tert-butyl groups and a phosphanyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(di-tert-butylphosphino)biphenyl, which is then subjected to further reactions to introduce the sulfinamide group and other substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the desired chemical transformations. The use of inert gas environments, such as nitrogen or argon, is also common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a ligand in catalytic reactions, particularly in the formation of complex metal catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The phosphanyl group plays a crucial role in binding to metal centers, facilitating catalytic reactions. The sulfinamide group can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-(Di-tert-butylphosphino)biphenyl: Shares the phosphanyl group but lacks the sulfinamide group.

    2-(Di-tert-butylphosphino)-2’-methylbiphenyl: Similar structure with a methyl group instead of the sulfinamide group.

    1,2-Bis(di-tert-butylphosphinomethyl)benzene: Contains two phosphanyl groups but no sulfinamide group .

Uniqueness

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the combination of its phosphanyl and sulfinamide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in catalytic applications and scientific research .

Properties

Molecular Formula

C30H48NOPS

Molecular Weight

501.7 g/mol

IUPAC Name

N-[(S)-(4-tert-butylphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H48NOPS/c1-27(2,3)23-20-18-22(19-21-23)26(31(13)34(32)30(10,11)12)24-16-14-15-17-25(24)33(28(4,5)6)29(7,8)9/h14-21,26H,1-13H3/t26-,34?/m0/s1

InChI Key

NQOLNASFPVBKIK-KAWNSFPOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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